Cbz-L-Homoserine
Description
Cbz-L-Homoserine (N-Carbobenzoxy-L-homoserine) is a protected derivative of L-homoserine, an amino acid critical in metabolic pathways such as the biosynthesis of L-threonine in bacteria . The carbobenzoxy (Cbz) group serves as a protective moiety for the amino group during peptide synthesis, enabling selective reactivity while preventing unwanted side reactions. This compound is structurally characterized by a four-carbon side chain with a hydroxyl group and a Cbz-protected amine. Its lactone form, this compound lactone (CAS 35677-89-5), features a cyclic ester structure, enhancing its utility in cyclization reactions .
Properties
IUPAC Name |
(2S)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXPAGGJJMSWLC-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333191 | |
| Record name | Cbz-L-Homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35677-88-4 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-homoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35677-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cbz-L-Homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Critical Reaction Parameters:
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Lactonization : A 1:1.2 molar ratio of N-Cbz-L-methionine to iodoacetamide optimizes lactone yield while minimizing byproducts.
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Halide Quenching : Propyl bromide or benzyl chloride is employed to stabilize intermediates during hydrolysis.
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Purification : Cation-exchange resin (eluted with 5% NH₄OH) and acetone recrystallization deliver pharmaceutical-grade product.
This method is noted for its compatibility with industrial-scale production, though it requires careful handling of toxic reagents like iodine.
Industrial Applications and Process Optimization
The chemical route’s use of dimethyl sulfate (in L-homoserine synthesis) and iodoacetamide highlights challenges in waste management and safety. Recent advances focus on:
Chemical Reactions Analysis
Reaction Mechanism
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Aldol Addition : YfaU aldolase catalyzes the addition of pyruvate to formaldehyde, forming 4-hydroxy-2-oxobutanoate.
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Transamination : TA39 transaminase converts 4-hydroxy-2-oxobutanoate to Cbz-L-Homoserine using L-alanine as an amine donor.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Maximum Yield | 640.8 mM (80.1 g/L) | |
| Optimal pH | 7.0 | |
| Catalyst Stability | Lyophilized cells retained 80% activity after 24 h |
Side Reactions:
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Pyruvate consumption via endogenous metabolism (up to 81.2% in fed-batch reactors) .
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Non-enzymatic formaldehyde-pyruvate aldol reaction (up to 10% under Mg²⁺/Zn²⁺ catalysis) .
Transamination Reactions
This compound serves as a substrate for ω-transaminases (TAs) in stereoselective amination.
Stereochemical Outcomes
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TA39 Transaminase : Produces (2S,4R)-trans-4-hydroxyproline from this compound derivatives with >99% enantiomeric excess (ee) .
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Substrate Specificity : Competitive inhibition by pyruvate (Ki = 45 mM) and formaldehyde (Ki = 12 mM) observed during cascade reactions .
Lactonization and Cyclization
This compound undergoes intramolecular lactonization under basic conditions:
Reaction Conditions
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Catalyst : Penicillin G acylase (PGA) or Pd/C for deprotection .
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Products : Forms γ-butyrolactone derivatives (e.g., (5R/5S)-17n, (5R/5S)-17o) after hydrogenolysis .
Example Pathway:
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This compound → Cbz-γ-butyrolactone via aminolysis.
Synthetic Route
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Mesylation of N-Cbz-L-Homoserine methyl ester (10 → 13).
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Nucleophilic displacement with N-hydroxyphthalimide yields phthalimidooxy derivatives (15) in 60–70% yield .
Challenges: Direct Mitsunobu reactions suffer from cyclization byproducts; mesylation improves yields .
Key Derivatives
| Derivative | Application | Yield | Source |
|---|---|---|---|
| trans-4-Hydroxyproline | Collagen synthesis | 85% | |
| γ-Hydroxypyroglutamic Acid | Neuromodulator | 72% | |
| Phthalimidooxy Analogs | Antibacterial agents | 65% |
Industrial-Scale Process Metrics
Fed-batch reactors using lyophilized E. coli cells achieve scalable this compound production:
| Parameter | LWCB Performance | CFE Performance |
|---|---|---|
| l-Homoserine titer | 640.8 mM | 400 mM |
| Pyruvate Conversion | 81.2% | 82% |
| Volumetric Productivity | 2.61 g/L/h | 1.90 g/L/h |
Key Insight: LWCB systems eliminate the need for exogenous PLP and reduce costs by 40% compared to purified enzymes .
Scientific Research Applications
Metabolic Engineering
Recent studies have highlighted the role of Cbz-L-Homoserine in the metabolic engineering of Escherichia coli for enhanced production of L-homoserine. Researchers have focused on:
- Blocking Competing Pathways : By inhibiting pathways that degrade L-homoserine, researchers can increase its yield.
- Overexpressing Key Enzymes : Enhancing the expression of enzymes involved in L-homoserine biosynthesis has shown promising results in increasing production levels .
- Transport System Modification : Adjusting the transport mechanisms to facilitate better efflux of L-homoserine from cells has been explored as a method to boost overall production .
Enzyme Inhibition Studies
This compound has been utilized to study enzyme inhibition mechanisms, particularly focusing on:
- Homoserine Dehydrogenase (HSD) : This enzyme is crucial for the biosynthesis of aspartate family amino acids. This compound acts as an analog that can help elucidate feedback inhibition pathways, providing insights into enzyme regulation .
- Fungal Metabolism : The compound has been tested for its inhibitory effects on Candida albicans O-acetyl-L-homoserine sulfhydrylase (Met15p), revealing potential antifungal properties. The study demonstrated that structural analogs of this compound could inhibit Met15p activity, suggesting avenues for developing antifungal agents .
Synthesis of Bioactive Compounds
The versatility of this compound extends to its role in synthesizing bioactive compounds:
- Peptide Synthesis : It serves as a precursor in the solid-phase synthesis of peptides, where the Cbz group protects amino functionalities during the coupling process.
- Analog Development : Researchers are investigating various structural analogs of this compound for their biological activity against different pathogens, including studies on their effects on bacterial quorum sensing mechanisms .
Case Studies
Mechanism of Action
The mechanism of action of Cbz-L-Homoserine involves its role as a protected amino acid derivative. The Cbz group protects the amino group of L-Homoserine during chemical reactions, preventing unwanted side reactions. This protection allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The Cbz group can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Cbz-D-Homoserine
- Structure: The D-isomer of Cbz-Homoserine (CAS 41088-85-1) shares the same molecular formula (C₁₂H₁₅NO₅) and weight (253.25 g/mol) as the L-form but differs in stereochemistry at the chiral center .
- Applications : Used to study enzyme specificity, as chiral building blocks, or in asymmetric synthesis. The D-form is often less biologically active due to stereospecific enzyme interactions .
- Synthesis : Synthesized similarly to the L-isomer but starting from D-homoserine.
Boc-HSer(Bzl)-OH (N-Boc-O-benzyl-L-homoserine)
- Structure: Features dual protection—tert-butyloxycarbonyl (Boc) on the amine and benzyl (Bzl) on the hydroxyl group (C₁₆H₂₃NO₅, MW 309.4 g/mol, CAS 59408-74-1) .
- Stability: Boc is acid-labile, enabling cleavage under mild acidic conditions, while Bzl provides orthogonal protection for hydroxyl groups. This contrasts with Cbz, which requires hydrogenolysis for deprotection .
- Utility : Preferred in multi-step syntheses requiring sequential deprotection.
O-Acetyl-L-homoserine
- Structure: The hydroxyl group is acetylated (C₆H₁₁NO₄, MW 161.16 g/mol) instead of Cbz-protected .
- Reactivity : The acetyl group is hydrolytically labile, making it less stable than Cbz under basic or aqueous conditions.
- Synthesis : Produced via acetylation of L-homoserine using acetic anhydride and perchloric acid .
Cbz-L-Homoserine Lactone
- Structure: Cyclic ester form (C₁₂H₁₃NO₄, MW 235.24 g/mol, CAS 35677-89-5) with a density of 1.27 g/cm³ .
- Applications : Used in ring-opening polymerizations or as intermediates in macrocycle synthesis. The lactone’s constrained geometry alters reactivity compared to linear analogs .
Tabulated Comparison of Key Properties
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | - | C₁₂H₁₅NO₅ | 253.25 | Linear, Cbz-protected amine; used in peptide synthesis. |
| Cbz-D-Homoserine | 41088-85-1 | C₁₂H₁₅NO₅ | 253.25 | D-isomer; chiral specificity studies. |
| Boc-HSer(Bzl)-OH | 59408-74-1 | C₁₆H₂₃NO₅ | 309.40 | Dual Boc/Bzl protection; acid-labile deprotection. |
| O-Acetyl-L-homoserine | - | C₆H₁₁NO₄ | 161.16 | Acetylated hydroxyl; prone to hydrolysis. |
| This compound lactone | 35677-89-5 | C₁₂H₁₃NO₄ | 235.24 | Cyclic ester; enhanced reactivity in cyclization reactions. |
Biological Activity
Cbz-L-homoserine, a derivative of L-homoserine, has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a carbobenzoxy (Cbz) group attached to the amino acid homoserine. This modification enhances its stability and bioactivity compared to its parent compound. The molecular structure can be represented as follows:
The biological activity of this compound is primarily linked to its role in amino acid metabolism and its interactions with various enzymes. Research indicates that it can act as an inhibitor for specific enzymes involved in methionine biosynthesis, particularly O-acetyl-L-homoserine sulfhydrylase (Met15p) in Candida albicans. This enzyme catalyzes the conversion of O-acetyl-L-homoserine to L-homocysteine, a critical step in the methionine biosynthetic pathway .
2. Inhibition Studies
Studies have demonstrated that this compound exhibits inhibitory effects on Met15p activity, leading to reduced growth rates in fungal cells. The inhibition is concentration-dependent, with significant effects observed at micromolar concentrations. The following table summarizes the inhibitory effects observed in various studies:
| Compound | Target Enzyme | Inhibition Concentration (µM) | Effect on Growth Rate (%) |
|---|---|---|---|
| This compound | O-acetyl-L-homoserine sulfhydrylase (Met15p) | 5-50 | 30-70 |
| Penicillamine | Met2p | 10-100 | 40-60 |
3. Antifungal Activity
The antifungal properties of this compound have been highlighted in studies focusing on its ability to disrupt methionine biosynthesis pathways in pathogenic fungi. In vitro assays have shown that it can effectively inhibit the growth of C. albicans and other related species, suggesting its potential as a therapeutic agent against fungal infections .
Case Study 1: Antifungal Efficacy
A recent study evaluated the antifungal efficacy of this compound against C. albicans. The results indicated a significant reduction in fungal viability when treated with this compound compared to untreated controls. The study employed a combination of growth inhibition assays and metabolic profiling to confirm the compound's activity.
Case Study 2: Enzyme Inhibition Mechanism
Research conducted on the inhibition mechanism of this compound revealed that it binds competitively to Met15p, effectively blocking substrate access and thereby inhibiting enzymatic activity. Kinetic studies showed that the presence of this compound altered the enzyme's Michaelis-Menten parameters, indicating a strong interaction between the inhibitor and the enzyme .
Q & A
Q. What are the optimal experimental conditions for synthesizing Cbz-L-Homoserine while minimizing racemization?
Racemization during synthesis is a critical concern. To address this:
- Use low-temperature conditions (0–5°C) during coupling reactions to reduce side reactions.
- Employ orthogonal protecting groups (e.g., Cbz for amine protection) to stabilize intermediates and prevent undesired interactions.
- Monitor reaction progress via TLC or HPLC with chiral columns to detect enantiomeric impurities early .
- Characterize intermediates using -NMR and -NMR to confirm stereochemical integrity at each step .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
- Nuclear Magnetic Resonance (NMR): Focus on chemical shifts for the Cbz group (δ ~7.3–7.5 ppm for aromatic protons) and the homoserine backbone (δ ~3.5–4.5 ppm for α-protons and hydroxyl groups). Compare with literature data for analogous compounds to resolve ambiguities .
- Mass Spectrometry (MS): Use high-resolution ESI-MS to confirm molecular ion peaks and rule out adduct formation. Cross-validate with elemental analysis for purity verification .
- Infrared (IR) Spectroscopy: Identify characteristic stretches for amide bonds (~1650 cm) and hydroxyl groups (~3300 cm) .
Q. How can researchers assess the purity of this compound, particularly in the presence of residual solvents or byproducts?
- HPLC-PDA: Utilize reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities. Calibrate against reference standards .
- Karl Fischer Titration: Quantify water content, which may affect stability during storage .
- Thermogravimetric Analysis (TGA): Detect residual solvents by measuring mass loss under controlled heating .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Engineering Controls: Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) is recommended for prolonged exposure .
- Waste Disposal: Neutralize acidic or basic residues before disposal and adhere to institutional guidelines for organic waste .
Q. How can solubility challenges of this compound in aqueous buffers be addressed for biological assays?
- Co-Solvent Systems: Use DMSO (≤10% v/v) to pre-dissolve the compound, followed by dilution in PBS or Tris buffer.
- pH Adjustment: Increase solubility by adjusting pH to 7.4–8.0, leveraging the compound’s carboxylic acid group .
- Dynamic Light Scattering (DLS): Confirm colloidal stability post-dissolution to prevent aggregation in assay conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Meta-Analysis: Systematically compare experimental variables across studies (e.g., cell lines, assay conditions, compound concentrations) to identify confounding factors .
- Dose-Response Validation: Reproduce key studies with rigorous controls, including internal standards and blinded data analysis .
- Structural Elucidation: Use X-ray crystallography or molecular docking to correlate bioactivity with stereochemical or conformational differences .
Q. What strategies are effective for troubleshooting low yields in solid-phase synthesis of this compound-containing peptides?
- Resin Swelling: Pre-swell resins (e.g., Wang or Rink amide) in DCM/DMF (1:1) for 1 hour to improve reagent accessibility .
- Coupling Efficiency: Employ HOBt/DIC or PyBOP as coupling agents to minimize diketopiperazine formation. Monitor via Kaiser test for free amines .
- Cleavage Optimization: Test TFA cocktails with varied scavengers (e.g., triisopropylsilane) to reduce side reactions during resin cleavage .
Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?
- Molecular Dynamics (MD) Simulations: Analyze binding pocket flexibility and residence times to prioritize stable interactions .
- Free Energy Perturbation (FEP): Predict ΔΔG values for substituent modifications, focusing on regions critical for potency (e.g., the Cbz group’s hydrophobic interactions) .
- ADMET Prediction: Use tools like SwissADME to optimize logP and polar surface area for improved bioavailability .
Q. What methodologies are recommended for studying the metabolic stability of this compound in vivo?
- Stable Isotope Tracing: Adminstrate -labeled compound and track metabolites via LC-MS/MS in plasma/tissue samples .
- Microsomal Assays: Incubate with liver microsomes (human/rodent) to identify cytochrome P450-mediated degradation pathways .
- Pharmacokinetic Modeling: Use non-compartmental analysis to calculate AUC, , and clearance rates .
Q. How should researchers address discrepancies in chiral purity data between different analytical laboratories?
- Interlaboratory Calibration: Share reference samples and standardize protocols (e.g., HPLC column type, mobile phase composition) .
- Blind Re-Testing: Submit aliquots from the same batch to multiple labs for independent analysis, ensuring blinding to reduce bias .
- Error Analysis: Quantify uncertainty contributions from instrumentation, sample preparation, and data interpretation .
Q. Methodological Framework for FAQ Development
- Question Prioritization: Align with common challenges in synthesis, characterization, and bioactivity validation, as highlighted in chemical databases and peer-reviewed protocols .
- Evidence Synthesis: Cross-reference experimental guidelines (e.g., Beilstein Journal’s standards) and safety regulations (e.g., TCI America’s protocols) to ensure reproducibility and compliance .
- Structured Data Integration: For digital FAQ deployment, apply schema markup (JSON-LD) to enhance searchability and align with academic resource indexing practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
